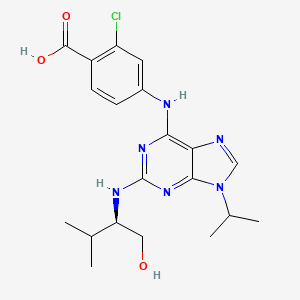
Purvalanol B
Overview
Description
Purvalanol is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). These kinases play a crucial role in regulating the cell cycle by phosphorylating their substrates, cyclins, on serine and threonine residues. Purvalanol has been extensively studied for its ability to induce apoptosis and cause cell cycle arrest in various cancer cells .
Mechanism of Action
Target of Action
Purvalanol B is a potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) . Its primary targets include SRSF protein kinase 2 , Cyclin-dependent kinase 2 (CDK2) , Cell division control protein 2 homolog , Cyclin-dependent kinase 4 (CDK4) , Mitogen-activated protein kinase 1 (MAPK1) , and Mitogen-activated protein kinase 3 (MAPK3) . These kinases play crucial roles in cell cycle regulation and signal transduction pathways.
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell cycle progression and signal transduction pathways .
Biochemical Pathways
The inhibition of CDKs and MAPKs by this compound affects several biochemical pathways. For instance, it disrupts the normal cell cycle progression, leading to cell cycle arrest . It also affects the MAPK signaling pathway, which plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
This compound’s action results in significant molecular and cellular effects. It decreases the ability of late-stage Plasmodium falciparum trophozoites to form multinucleated schizonts . It also up-regulates proteasome subunits and proteins that contribute to redox homeostasis, indicating an increase in oxidative stress as a result of inhibitor application .
Biochemical Analysis
Biochemical Properties
Purvalanol B interacts with several enzymes and proteins, primarily CDKs. It potently inhibits CDK1, CDK2, and CDK5 . The reported IC50 values are 6 nM for CDK1 and CDK5, and 6-9 nM for CDK2, depending on the binding partner . This compound is selective over a range of other protein kinases (IC50 >10,000 nM) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It shows antiproliferative properties, mediated by ERK1 and ERK2 . In the case of Plasmodium falciparum parasites, this compound application decreases the ability of late-stage trophozoites to form multinucleated schizonts and up-regulates proteasome subunits and proteins that contribute to redox homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes with ATP at its binding site, thereby inhibiting the activity of CDKs .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settingsfalciparum trophozoites to form multinucleated schizonts .
Metabolic Pathways
Given its role as a CDK inhibitor, it likely interacts with enzymes or cofactors involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Purvalanol can be synthesized through a multi-step process. One common method involves the reaction of purine derivatives with appropriate aniline derivatives. For instance, Purvalanol B can be synthesized by reacting purine with 3-chloroaniline in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at low temperatures .
Industrial Production Methods
Industrial production of Purvalanol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Purvalanol undergoes various chemical reactions, including:
Oxidation: Purvalanol can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Purvalanol to its reduced forms.
Substitution: Purvalanol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Purvalanol can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purvalanol compounds .
Scientific Research Applications
Purvalanol has numerous scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor used in cancer research.
Olomoucine: A selective inhibitor of cyclin-dependent kinases with applications in cell cycle studies
Uniqueness of Purvalanol
Purvalanol is unique due to its high selectivity and potency towards cyclin-dependent kinases. It has been shown to effectively induce apoptosis in various cancer cell lines, making it a valuable tool in cancer research. Additionally, its ability to activate specific signaling pathways, such as the polyamine catabolic pathway, distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDXRFMOHZVXSG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317921 | |
| Record name | Purvalanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212844-54-7 | |
| Record name | Purvalanol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purvalanol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


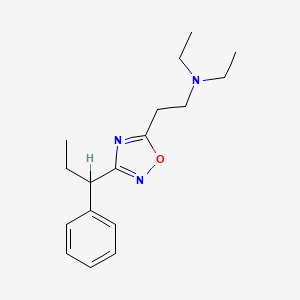
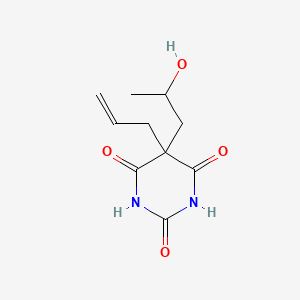
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
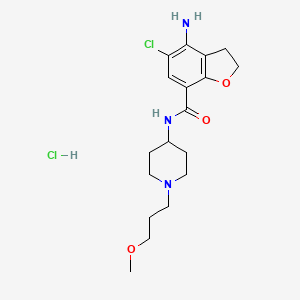
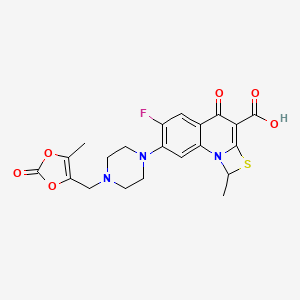
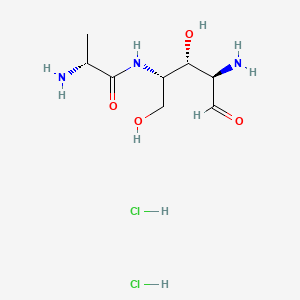
![5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile](/img/structure/B1679805.png)
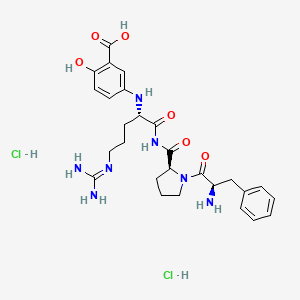

![disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1679810.png)

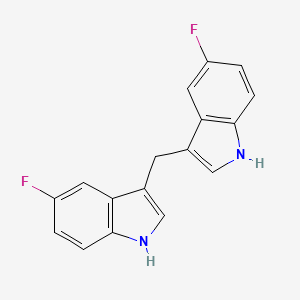
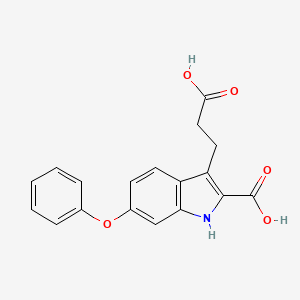
![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
